1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
1-[2-(4-Bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a 4-bromophenoxy ethyl substituent at position 1 and a methyl group at position 3 of the heterocyclic core. The bromophenoxy moiety is structurally significant, as similar derivatives have shown biological activity in neuromuscular disorders via CLC-1 ion channel inhibition .
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-methylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-18-14-4-2-3-5-15(14)19(16(18)20)10-11-21-13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGXOOLHTUFPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 4-bromophenol with an appropriate ethylating agent to form 4-bromophenoxyethyl intermediate. This intermediate is then reacted with 3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one under specific conditions to yield the final product. Common reagents used in these reactions include ethyl bromide and base catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It has been suggested that this compound may inhibit certain enzymes or proteins, leading to its observed biological activities. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Domperidone
Structure : 5-Chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Molecular Weight : 425.911 g/mol (C₂₂H₂₄ClN₅O₂).
Activity : Dopamine D₂/D₃ receptor antagonist; used for nausea, vomiting, and gastroparesis.
Key Differences :
- Chlorine substituent enhances receptor binding affinity compared to bromine.
- Piperidinyl-propyl linker facilitates gastrointestinal motility modulation.
References : .
Ugi-Azide Reaction Product (Compound 9a)
Structure: 1-(1-{1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-yl]-3-phenylpropyl}piperidin-4-yl)-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Molecular Weight: 552.27 g/mol (C₃₁H₃₃N₇O₃). Activity: Not explicitly stated, but tetrazole groups often serve as bioisosteres for carboxylic acids, improving metabolic stability. Key Differences:
- Tetrazole and dihydrobenzodioxin substituents enable diverse binding interactions.
- High-yield synthesis (89%) via Ugi-Azide multicomponent reaction.
References : .
Flibanserin Hydrochloride
Structure : 1-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride.
Molecular Weight : 469.36 g/mol (C₂₂H₂₂ClF₃N₄O).
Activity : 5-HT₁A agonist and 5-HT₂A antagonist; treats hypoactive sexual desire disorder.
Key Differences :
- Trifluoromethylphenyl-piperazine group confers CNS activity.
- Hydrochloride salt improves solubility for oral administration.
References : .
5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Derivatives
Structure: Variants include tetrazole rings linked to bromophenoxy ethyl groups. Activity: CLC-1 ion channel inhibitors for neuromuscular disorders. Key Differences:
- Tetrazole replaces benzodiazol-2-one core, altering electronic properties.
- Stereospecific (1S) configuration enhances target specificity.
References : .
Difluorophenyl-Substituted Analogue
Structure : 1-{1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Molecular Weight : 413.45 g/mol (C₂₁H₂₂F₂N₄O).
Activity : Undisclosed, but fluorine atoms likely improve metabolic stability and lipophilicity.
Key Differences :
- Difluorophenyl group enhances resistance to oxidative metabolism.
- Piperidine linker may influence blood-brain barrier penetration.
References : .
Structural and Functional Analysis Table
Research Findings and Implications
- Substituent Impact : Halogenation (Br vs. Cl) influences receptor selectivity; bromine’s larger size may enhance hydrophobic interactions in ion channels .
- Synthetic Routes : Multicomponent reactions (e.g., Ugi-Azide) enable efficient diversification of benzodiazol-2-one derivatives .
- Therapeutic Potential: Structural variations correlate with divergent applications—Domperidone (GI), Flibanserin (CNS), and bromophenoxy derivatives (neuromuscular) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
